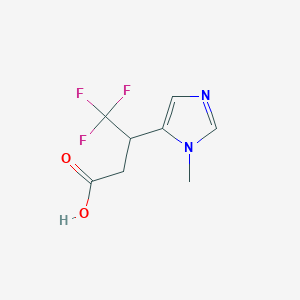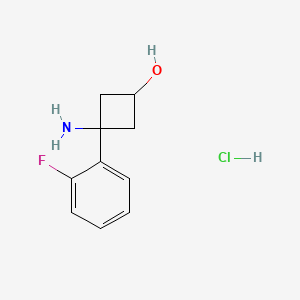
(1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclobutane ring substituted with an amino group and a fluorophenyl group, making it an interesting subject for chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction. This involves the reaction of an alkene with a suitable diene or another alkene under UV light or using a photoinitiator.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For example, a halogenated cyclobutane derivative can be reacted with ammonia or an amine under basic conditions.
Fluorophenyl Substitution: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyl group to a hydrocarbon.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying ring strain and stereochemistry.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.
Medicine
Medically, this compound has potential as a pharmaceutical intermediate. Its structural features suggest it could be a candidate for drug development, particularly in the areas of central nervous system disorders or as an anti-inflammatory agent.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorophenyl group can participate in π-π interactions or halogen bonding. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1s,3s)-3-Amino-3-phenylcyclobutan-1-olhydrochloride: Similar structure but lacks the fluorine atom.
(1s,3s)-3-Amino-3-(4-fluorophenyl)cyclobutan-1-olhydrochloride: Similar structure with the fluorine atom in a different position.
(1s,3s)-3-Amino-3-(2-chlorophenyl)cyclobutan-1-olhydrochloride: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1s,3s)-3-Amino-3-(2-fluorophenyl)cyclobutan-1-olhydrochloride,trans imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more potent compound compared to its non-fluorinated analogs.
Eigenschaften
Molekularformel |
C10H13ClFNO |
|---|---|
Molekulargewicht |
217.67 g/mol |
IUPAC-Name |
3-amino-3-(2-fluorophenyl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-4-2-1-3-8(9)10(12)5-7(13)6-10;/h1-4,7,13H,5-6,12H2;1H |
InChI-Schlüssel |
NOZQRYOLXSZOIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C2=CC=CC=C2F)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


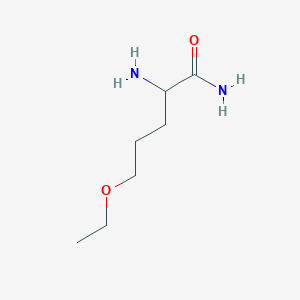
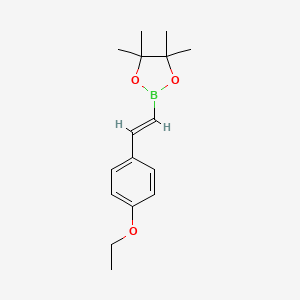
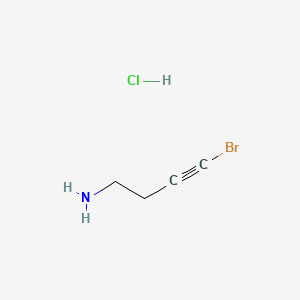
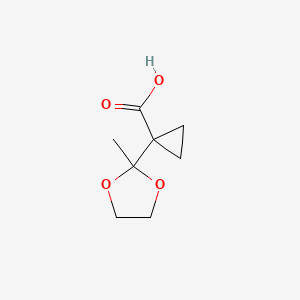
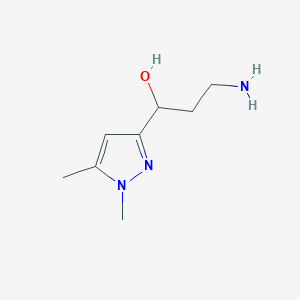

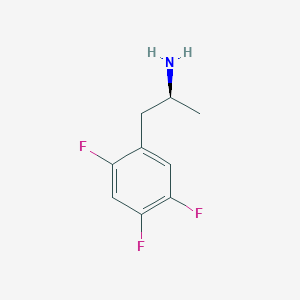
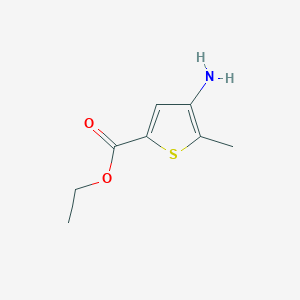

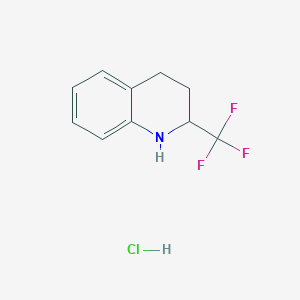

![{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
